AMG-076, also known as benzenesulfonate, is a small molecule compound primarily recognized for its role as a potent and selective antagonist of the melanin-concentrating hormone receptor 1. This compound is significant in the field of metabolic disorders, particularly in the management of obesity, by modulating food intake and energy expenditure. The molecular formula of AMG-076 is .
The synthesis of AMG-076 involves a multi-step chemical process that includes various reactions typical for small molecule drug development. Key steps in the synthesis include:
These steps are crucial for achieving the desired pharmacological profile of AMG-076.
The molecular structure of AMG-076 features a complex arrangement that contributes to its biological activity. The compound consists of a benzene ring substituted with various functional groups, including sulfonate and trifluoromethyl groups. The InChIKey for AMG-076 is WAOZNBXSEVIAGX-MBOZVWFJSA-N, and it has a CAS Registry number of 693823-79-9 .
AMG-076 undergoes several important chemical reactions that are essential for its synthesis and biological activity:
These reactions are fundamental to developing AMG-076 as an effective therapeutic agent.
AMG-076 functions primarily as an antagonist to the melanin-concentrating hormone receptor 1 (MCHR1). By inhibiting this receptor, AMG-076 modulates pathways involved in appetite regulation and energy homeostasis:
The specificity for MCHR1 may result in fewer side effects compared to less selective compounds.
AMG-076 is characterized by several physical properties that contribute to its functionality:
Key chemical properties include:
AMG-076 holds promise in various scientific applications, particularly in:
Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with critical involvement in regulating energy balance. Activation of MCHR1 by its endogenous ligand, Melanin-Concentrating Hormone (MCH), stimulates food intake and reduces energy expenditure through interconnected neural pathways. MCH neurons originate primarily in the lateral hypothalamic area (LHA) and zona incerta, projecting widely to regions including the nucleus accumbens (reward processing), dorsal raphe nucleus (serotonergic activity), and ventral tegmental area (dopaminergic signaling) [1] [5].
Mechanistically, MCHR1 couples to Gq/11 and Gi/o proteins, leading to:
Rodent studies demonstrate that MCHR1 activation promotes hyperphagia and weight gain. Chronic central infusion of MCH increases adiposity in rats, while genetic ablation of Mchr1 renders mice resistant to diet-induced obesity due to reduced caloric intake and heightened energy expenditure [1] [2]. Notably, MCHR1-knockout mice exhibit elevated heart rates and altered autonomic activity, suggesting receptor involvement in metabolic rate modulation [5].
Signaling Pathway | Downstream Effects | Metabolic Consequence |
---|---|---|
Gq/11 → PLCβ → Ca²⁺ release | Increased neuronal excitability | Stimulated appetite |
Gi/o → cAMP inhibition | Reduced PKA activity | Decreased lipolysis, energy conservation |
ERK phosphorylation | Transcriptional modulation | Altered glucose homeostasis, fat storage |
The obesity-resistant phenotype of MCHR1-deficient animals established MCHR1 as a compelling target for anti-obesity drugs. Small-molecule antagonists aim to pharmacologically replicate this phenotype by blocking MCH binding, thereby suppressing orexigenic signaling. Preclinical data consistently show that MCHR1 antagonists reduce acute food intake and chronic weight gain in diet-induced obese (DIO) rodents and primates [2] [4].
Human genetic studies, however, reveal complexities in translating this target:
Despite promising animal pharmacology, five MCHR1 antagonists entered clinical trials but failed to advance due to insufficient efficacy or undisclosed safety issues—highlighting translational challenges [1] [5]. Peripheral effects of MCHR1 may contribute to this gap; receptor expression in adipocytes, pancreas, and gut implies roles in lipid metabolism and insulin secretion, though human relevance remains unclear [1] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: